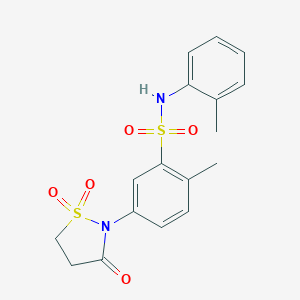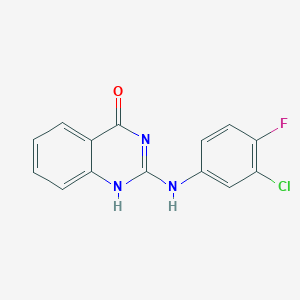
N-(2-furylmethyl)-2-(2-nitrophenoxy)-N-(2-thienylmethyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-furylmethyl)-2-(2-nitrophenoxy)-N-(2-thienylmethyl)acetamide, also known as FNTA, is a chemical compound that has been widely studied in the field of medicinal chemistry. It belongs to the class of acetamides and has been found to have potential therapeutic applications.
Mécanisme D'action
The mechanism of action of N-(2-furylmethyl)-2-(2-nitrophenoxy)-N-(2-thienylmethyl)acetamide is not fully understood. However, studies have suggested that it works by inhibiting the activity of certain enzymes involved in inflammation and cancer cell growth. It has also been found to activate certain signaling pathways that lead to apoptosis in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that N-(2-furylmethyl)-2-(2-nitrophenoxy)-N-(2-thienylmethyl)acetamide has a number of biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines, reduce oxidative stress, and inhibit the proliferation of cancer cells. It has also been found to have neuroprotective effects and to improve cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-(2-furylmethyl)-2-(2-nitrophenoxy)-N-(2-thienylmethyl)acetamide in lab experiments is that it has been found to be relatively non-toxic. This makes it a good candidate for further studies as a potential therapeutic agent. However, one of the limitations is that the mechanism of action is not fully understood, which makes it difficult to design experiments to test its efficacy.
Orientations Futures
There are a number of future directions for the study of N-(2-furylmethyl)-2-(2-nitrophenoxy)-N-(2-thienylmethyl)acetamide. One area of research is to further investigate its potential as an anti-inflammatory and anticancer agent. Another area of research is to investigate its potential use in neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further studies are needed to understand the mechanism of action and to optimize the synthesis method for N-(2-furylmethyl)-2-(2-nitrophenoxy)-N-(2-thienylmethyl)acetamide.
Méthodes De Synthèse
The synthesis of N-(2-furylmethyl)-2-(2-nitrophenoxy)-N-(2-thienylmethyl)acetamide involves a multi-step process that requires the use of various reagents and solvents. One of the commonly used methods for synthesizing N-(2-furylmethyl)-2-(2-nitrophenoxy)-N-(2-thienylmethyl)acetamide is the reaction of 2-nitrophenol with 2-thiophenemethanol in the presence of a base such as potassium carbonate. This is followed by the reaction of the resulting compound with 2-furfurylamine and acetic anhydride. The final product is obtained after purification using column chromatography.
Applications De Recherche Scientifique
N-(2-furylmethyl)-2-(2-nitrophenoxy)-N-(2-thienylmethyl)acetamide has been widely studied for its potential therapeutic applications. One of the areas of research is its use as a potential anti-inflammatory agent. Studies have shown that N-(2-furylmethyl)-2-(2-nitrophenoxy)-N-(2-thienylmethyl)acetamide has anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6.
Another area of research is its potential use as an anticancer agent. N-(2-furylmethyl)-2-(2-nitrophenoxy)-N-(2-thienylmethyl)acetamide has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting the proliferation of cancer cells. It has also been found to sensitize cancer cells to chemotherapy drugs.
Propriétés
Nom du produit |
N-(2-furylmethyl)-2-(2-nitrophenoxy)-N-(2-thienylmethyl)acetamide |
|---|---|
Formule moléculaire |
C18H16N2O5S |
Poids moléculaire |
372.4 g/mol |
Nom IUPAC |
N-(furan-2-ylmethyl)-2-(2-nitrophenoxy)-N-(thiophen-2-ylmethyl)acetamide |
InChI |
InChI=1S/C18H16N2O5S/c21-18(13-25-17-8-2-1-7-16(17)20(22)23)19(11-14-5-3-9-24-14)12-15-6-4-10-26-15/h1-10H,11-13H2 |
Clé InChI |
IXCIUFYJJWIWRL-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])OCC(=O)N(CC2=CC=CO2)CC3=CC=CS3 |
SMILES canonique |
C1=CC=C(C(=C1)[N+](=O)[O-])OCC(=O)N(CC2=CC=CO2)CC3=CC=CS3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(2-ethylphenyl)-2-[2-methyl-4-(2-thienyl)-1,3-thiazol-5-yl]acetamide](/img/structure/B254097.png)

![3-[(4-fluorophenyl)methylamino]-6-phenyl-2H-1,2,4-triazin-5-one](/img/structure/B254100.png)
![N-(3,4-dimethoxyphenyl)-2-[[5-(2-hydroxyethyl)-6-methyl-4-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B254101.png)

![4-[(dipropylamino)methyl]-3-hydroxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B254105.png)

![2-cyano-N-(4-fluorophenyl)-2-[4-oxo-3-phenyl-5-(3-pyridinylmethylene)-1,3-thiazolidin-2-ylidene]acetamide](/img/structure/B254115.png)

![Ethyl 4-[(3-oxo-2,3-dihydro-1,2,4-triazin-5-yl)amino]-1-piperidinecarboxylate](/img/structure/B254123.png)

![5-bromo-N-(3,4-dimethylphenyl)-2-[2-(4-methoxybenzoyl)hydrazino]-4-pyrimidinecarboxamide](/img/structure/B254125.png)
